molecular formula C21H21N5O2 B10978999 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide

1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide

Cat. No.: B10978999
M. Wt: 375.4 g/mol
InChI Key: FSAADRCAWVNESK-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indole core, a triazole ring, and a methoxyethyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the triazole ring, and the attachment of the methoxyethyl group. Common synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Triazole Ring:

    Attachment of the Methoxyethyl Group: This step may involve the alkylation of the indole nitrogen with a methoxyethyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to study biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, including as an antifungal, antibacterial, or anticancer agent, due to its unique chemical structure and reactivity.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and indole core play crucial roles in these interactions, contributing to the compound’s overall efficacy and specificity.

Comparison with Similar Compounds

1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical properties and applications.

    Triazole-containing compounds: These compounds feature the triazole ring and may have similar biological activities, such as antifungal or antibacterial properties.

    Indole derivatives: Compounds with an indole core may exhibit similar reactivity and applications in organic synthesis, biology, and medicine.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-6-carboxamide

InChI

InChI=1S/C21H21N5O2/c1-28-11-10-25-9-8-17-4-5-18(12-20(17)25)21(27)24-19-6-2-16(3-7-19)13-26-15-22-14-23-26/h2-9,12,14-15H,10-11,13H2,1H3,(H,24,27)

InChI Key

FSAADRCAWVNESK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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